molecular formula C12H12NPS B103632 [Amino(phenyl)phosphinothioyl]benzene CAS No. 17366-80-2

[Amino(phenyl)phosphinothioyl]benzene

Cat. No.: B103632
CAS No.: 17366-80-2
M. Wt: 233.27 g/mol
InChI Key: DUAHLEGVGGUOBC-UHFFFAOYSA-N
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Description

[Amino(phenyl)phosphinothioyl]benzene is an organophosphorus compound characterized by a benzene ring substituted with a phosphinothioyl group bearing an amino (NH₂) and phenyl (C₆H₅) moiety. These compounds share a phosphoramidothioate backbone but differ in substituents, influencing their chemical reactivity, applications, and toxicity .

Properties

CAS No.

17366-80-2

Molecular Formula

C12H12NPS

Molecular Weight

233.27 g/mol

IUPAC Name

[amino(phenyl)phosphinothioyl]benzene

InChI

InChI=1S/C12H12NPS/c13-14(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,13,15)

InChI Key

DUAHLEGVGGUOBC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)N

Canonical SMILES

C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)N

Synonyms

Diphenyl(amino)phosphine sulfide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between [Amino(phenyl)phosphinothioyl]benzene and its analogs:

Compound Name CAS Number Molecular Formula Substituents on Phosphorus Key Functional Groups
This compound Not specified Not explicitly provided Amino (NH₂), Phenyl (C₆H₅) Benzene ring, phosphinothioyl
Isofenphos 25311-71-1 C₁₅H₂₄NO₄PS Ethoxy (OCH₂CH₃), Isopropylamino (C₃H₇NH) Benzoate ester, phosphoramidothioate
Isocarbophos 24353-61-5* C₁₁H₁₆NO₄PS Methoxy (OCH₃), Isopropoxycarbonyl (C₃H₇OCO) Thiophosphoryl, carbamate ester
Des N-isopropyl isofenphos Not specified C₁₂H₁₈NO₄PS Ethoxy (OCH₂CH₃), Amino (NH₂) Simplified isofenphos derivative

Functional Group Impact on Properties

  • Hydrolysis Stability: Isofenphos, with an ethoxy group, exhibits slower hydrolysis compared to Isocarbophos (methoxy-substituted), which may degrade faster in alkaline environments . The amino and phenyl groups in this compound likely enhance nucleophilic reactivity, increasing susceptibility to hydrolysis.
  • Environmental Persistence: Isofenphos’s branched isopropylamino group contributes to higher lipophilicity and soil adsorption, prolonging its environmental half-life . The phenyl group in the target compound may similarly enhance persistence.

Toxicity and Regulatory Status

  • Isofenphos: Classified as a highly toxic organophosphate insecticide. The U.S. EPA revoked its tolerances due to neurotoxic effects and ecological risks .
  • Isocarbophos : Acute oral toxicity (LD₅₀ = 28–38 mg/kg in rats) and cholinesterase inhibition. Banned in multiple countries due to high mammalian toxicity .

Research Findings and Gaps

  • Synthetic Pathways: Isofenphos is synthesized via condensation of O-ethyl phosphoramidothioate with 2-isopropoxycarbonylphenol . The target compound may follow analogous routes with phenylamine derivatives.
  • Analytical Data: Chromatographic methods for Isofenphos (e.g., EPA Method 8141B) could be adapted for analyzing this compound, given structural similarities .
  • Knowledge Gaps: Limited data exist on the target compound’s ecotoxicology, metabolic pathways, and regulatory status, necessitating further study.

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